12-Deoxyphorbol 20-methoxytrityl ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

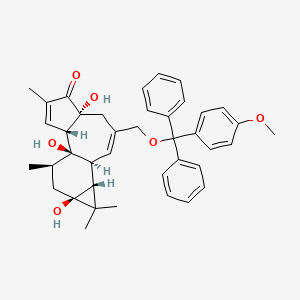

12-Deoxyphorbol 20-methoxytrityl ether is a complex organic compound with the molecular formula C40H44O6 and a molecular weight of 620.8 g/mol . It is a derivative of phorbol, a diterpene known for its biological activity. This compound is primarily used in research settings, particularly in the study of protein kinase C (PKC) pathways .

Métodos De Preparación

The synthesis of 12-Deoxyphorbol 20-methoxytrityl ether involves multiple steps, starting from phorbol or its derivatives. The synthetic route typically includes protection and deprotection steps, esterification, and etherification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity

Análisis De Reacciones Químicas

12-Deoxyphorbol 20-methoxytrityl ether undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Cancer Research

12-Deoxyphorbol 20-methoxytrityl ether has been studied for its effects on cancer cells, particularly through its interaction with protein kinase C (PKC). PKC is a family of enzymes that play significant roles in cell signaling and regulation of cell growth. The compound has been shown to exhibit anti-tumor properties without promoting tumor growth, making it a candidate for therapeutic applications.

Case Study: Inhibition of Tumor Growth

A study demonstrated that this compound could inhibit the proliferation of certain cancer cell lines. This was attributed to its ability to modulate PKC activity, leading to apoptosis (programmed cell death) in malignant cells. The compound's selective action on cancer cells while sparing normal cells presents a promising avenue for cancer therapy.

Neuroscience Applications

In neuroscience, this compound has been investigated for its potential neuroprotective effects. Its ability to penetrate the blood-brain barrier allows it to interact with neuronal tissues effectively.

Case Study: Neuroprotective Effects

Research has indicated that this compound can protect neurons from oxidative stress and excitotoxicity, conditions often associated with neurodegenerative diseases. By modulating signaling pathways related to inflammation and cell survival, it shows promise as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.

Imaging Technologies

The compound's properties have also led to its exploration as a tracer in imaging technologies, particularly positron emission tomography (PET). Its ability to bind specifically to PKC makes it an excellent candidate for imaging studies aimed at understanding various neurological and oncological conditions.

Case Study: PET Imaging

A study reported the synthesis of radiolabeled derivatives of this compound for use as PET tracers. These tracers can visualize PKC activity in vivo, providing insights into disease mechanisms and aiding in the development of targeted therapies.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Outcomes |

|---|---|---|

| Cancer Research | Inhibition of tumor growth | Induces apoptosis in malignant cells |

| Neuroscience | Neuroprotection | Protects neurons from oxidative stress |

| Imaging Technologies | PET tracer for PKC imaging | Enables visualization of PKC activity in vivo |

Mecanismo De Acción

The primary mechanism of action of 12-Deoxyphorbol 20-methoxytrityl ether involves the activation of protein kinase C (PKC) pathways. This activation leads to various cellular responses, including changes in gene expression, cell proliferation, and apoptosis. The compound binds to specific sites on the PKC enzyme, inducing conformational changes that enhance its activity .

Comparación Con Compuestos Similares

12-Deoxyphorbol 20-methoxytrityl ether is unique compared to other phorbol derivatives due to its specific functional groups and molecular structure. Similar compounds include:

Phorbol 12-myristate 13-acetate (PMA): Known for its potent PKC activation.

12-Deoxyphorbol 13-acetate: Another derivative with similar biological activity.

Phorbol 12,13-diacetate: Used in research for its effects on PKC pathways. The uniqueness of this compound lies in its specific ether and methoxy groups, which may confer distinct biological properties and reactivity.

Actividad Biológica

12-Deoxyphorbol 20-methoxytrityl ether is a synthetic derivative of phorbol esters, which are known for their significant biological activities, particularly in cancer research and inflammation modulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes a phorbol backbone modified with a methoxytrityl group. This structural modification is believed to influence its biological properties, enhancing its activity in various assays.

The biological activity of 12-deoxyphorbol derivatives is primarily attributed to their interaction with protein kinase C (PKC) pathways. These compounds can act as agonists or antagonists depending on their structural configuration and the specific cellular context.

- PKC Activation : this compound activates PKC, leading to the stimulation of various signaling pathways involved in cell proliferation and differentiation.

- Inhibition of Tumor Promotion : Unlike traditional phorbol esters that promote tumor growth, this compound has been shown to inhibit certain tumor-promoting activities, making it a candidate for therapeutic applications in oncology .

Anti-Cancer Properties

Research indicates that this compound exhibits notable anti-cancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines while sparing normal cells.

- Case Study : A study involving human melanoma cells showed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through the activation of caspase pathways.

Inflammation Modulation

The compound has also been investigated for its potential to modulate inflammatory responses. By inhibiting PKC-mediated pathways, it may reduce the production of pro-inflammatory cytokines.

- Experimental Evidence : In murine models, pretreatment with this compound significantly reduced edema and inflammatory cell infiltration induced by phorbol esters .

Data Tables

Propiedades

IUPAC Name |

(1R,2S,6R,10S,11R,13S,15R)-1,6,13-trihydroxy-8-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H44O6/c1-25-20-33-37(42,35(25)41)23-27(21-32-34-36(3,4)38(34,43)22-26(2)39(32,33)44)24-46-40(28-12-8-6-9-13-28,29-14-10-7-11-15-29)30-16-18-31(45-5)19-17-30/h6-21,26,32-34,42-44H,22-24H2,1-5H3/t26-,32+,33-,34-,37-,38+,39-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVMGSMKPUVBNF-APXKIQRHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=C(C=C7)OC)O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=C(C=C7)OC)O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H44O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.